N-(m-tolil)-2,4-dimetilfuran-3-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

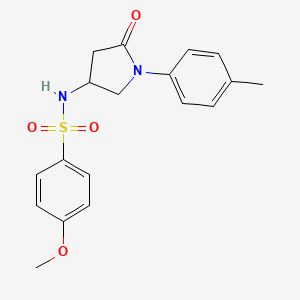

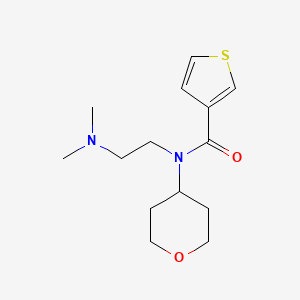

The compound 2,4-dimethyl-N-(m-tolyl)furan-3-carboxamide is a furan-carboxamide derivative, which is a class of compounds that have been studied for their potential biological activities. Although the specific compound is not directly mentioned in the provided papers, similar furan-carboxamide derivatives have been synthesized and evaluated for their biological properties, such as antiviral and antibacterial activities.

Synthesis Analysis

The synthesis of furan-carboxamide derivatives involves various chemical reactions. For instance, one study reported the synthesis of a furan-carboxamide derivative by reacting furan-2-carbonyl chloride with an aniline derivative in the presence of a base, yielding high product yields . This suggests that the synthesis of 2,4-dimethyl-N-(m-tolyl)furan-3-carboxamide could potentially follow a similar pathway, involving the reaction of an appropriate furan-carbonyl chloride with m-toluidine.

Molecular Structure Analysis

The molecular structure of furan-carboxamide derivatives is characterized by the presence of a furan ring, which is a five-membered aromatic heterocycle containing oxygen, and a carboxamide group. The substitution pattern on the furan ring, as well as the nature of the substituents, can significantly influence the biological activity of these compounds. For example, the substitution of the furan ring with methyl groups and the attachment of various aryl groups through the carboxamide nitrogen have been shown to affect the antiviral activity against the H5N1 influenza virus .

Chemical Reactions Analysis

Furan-carboxamide derivatives can undergo various chemical reactions. Cyclopalladation is one such reaction, where a furan-carboxamide compound reacts with a palladium source to form a chelate with donor atoms such as selenium and carbon . This indicates that 2,4-dimethyl-N-(m-tolyl)furan-3-carboxamide could also potentially participate in similar reactions, leading to the formation of metal complexes.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-carboxamide derivatives are influenced by their molecular structure. The presence of electron-donating or electron-withdrawing groups on the furan ring and the nature of the substituents attached to the carboxamide nitrogen can affect properties such as solubility, melting point, and reactivity. While the specific properties of 2,4-dimethyl-N-(m-tolyl)furan-3-carboxamide are not detailed in the provided papers, it can be inferred that its properties would be similar to those of related compounds. For example, the introduction of methyl groups is likely to increase hydrophobicity and could potentially affect the compound's solubility in various solvents .

Aplicaciones Científicas De Investigación

- Los investigadores han explorado derivados de furan-carboxamida como nuevos inhibidores de los virus letales de la influenza A H5N1 . Entre estos, N-(2-((4-nitrobencil)tio)etil)-2,5-dimetilfuran-3-carboxamida (1a) exhibió una potente actividad contra el virus H5N1 con un valor de EC50 de 1.25 μM. Este descubrimiento destaca el potencial del compuesto como agente anti-influenza.

- Los datos de resonancia protónica del compuesto indican que adopta una conformación de media silla THQ, donde los sustituyentes arilo se encuentran en una configuración cis, ocupando el arreglo ecuatorial . Comprender sus propiedades conformacionales es crucial para el diseño de fármacos.

- Si bien no está directamente relacionado con el compuesto, los estudios sobre los derivados del indol proporcionan información sobre las estructuras heterocíclicas relacionadas. Por ejemplo, los derivados del benceno 4-[(1,2-dihidro-2-oxo-3H-indol-3-ilideno)amino]N(4,6-dimetil-2-pirimidinil) fueron seleccionados para la actividad anti-VIH . Aunque diferentes, esto destaca el interés más amplio en los compuestos heterocíclicos.

Actividad Anti-Influenza

Estudios Conformacionales

Potencial Biológico de los Derivados del Indol

En resumen, la N-(m-tolil)-2,4-dimetilfuran-3-carboxamida es prometedora en la investigación antiviral, particularmente como inhibidor de los virus de la influenza A H5N1. Su estructura de andamiaje y propiedades conformacionales lo convierten en un candidato intrigante para futuras investigaciones. Los investigadores deben continuar explorando sus diversas aplicaciones para liberar todo su potencial. 🌟

Mecanismo De Acción

Target of Action

The primary target of 2,4-dimethyl-N-(m-tolyl)furan-3-carboxamide is the influenza A H5N1 virus . The compound acts as a potent inhibitor of this virus, demonstrating significant anti-influenza activity .

Mode of Action

It is known that the compound interacts with the influenza a h5n1 virus, inhibiting its activity . The systematic structure–activity relationship (SAR) studies demonstrated that the 2,5-dimethyl-substituted heterocyclic moiety (furan or thiophene) had significant influence on the anti-influenza activity .

Result of Action

The primary result of the action of 2,4-dimethyl-N-(m-tolyl)furan-3-carboxamide is the inhibition of the influenza A H5N1 virus . This leads to a decrease in viral activity, which can help to mitigate the symptoms of influenza.

Propiedades

IUPAC Name |

2,4-dimethyl-N-(3-methylphenyl)furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-9-5-4-6-12(7-9)15-14(16)13-10(2)8-17-11(13)3/h4-8H,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USUSZWBIFYDOSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=C(OC=C2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Naphthyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate](/img/structure/B2531778.png)

![1-[4-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione](/img/structure/B2531780.png)

![Ethyl 1-[(6-ethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2531781.png)

![N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(pyridin-3-ylmethyl)oxamide](/img/structure/B2531782.png)

![N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-methyl-4-propylbenzenesulfonamide](/img/structure/B2531785.png)

![6-[2-(4-Methoxyphenyl)-2-oxoethyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2531786.png)

![2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-methyl-N-(propan-2-yl)propanamide](/img/structure/B2531789.png)